molecular formula C21H18FN7O2S B2948027 N-(4-acetamidophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863457-95-8

N-(4-acetamidophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2948027
CAS No.: 863457-95-8
M. Wt: 451.48
InChI Key: JCPNUCURBQMTBS-UHFFFAOYSA-N
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Description

Key structural attributes include:

  • Triazolo[4,5-d]pyrimidine core: A bicyclic system combining a triazole and pyrimidine ring, enabling diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with biological targets.
  • 4-Fluorobenzyl substituent: Positioned at the 3rd position of the core, the para-fluorine atom may enhance metabolic stability and modulate lipophilicity.
  • Thioacetamide linker: Connects the core to a 4-acetamidophenyl group, introducing a polar sulfhydryl and acetamide moiety that could improve solubility and target engagement.

While direct pharmacological data for this compound are unavailable in the provided evidence, structurally analogous triazolo-pyrimidine derivatives are reported to exhibit anticancer and enzyme-inhibitory properties .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN7O2S/c1-13(30)25-16-6-8-17(9-7-16)26-18(31)11-32-21-19-20(23-12-24-21)29(28-27-19)10-14-2-4-15(22)5-3-14/h2-9,12H,10-11H2,1H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPNUCURBQMTBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetamidophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-(4-acetamidophenyl)-2-[3-[(4-fluorobenzyl)thio]triazolo[4,5-d]pyrimidin-7-yl]acetamide. It has the molecular formula C21H18FN7O2SC_{21}H_{18}FN_7O_2S and a molecular weight of 451.5 g/mol. The presence of the triazolopyrimidine core and the fluorobenzyl group suggests potential interactions with various biological targets.

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes.
  • Receptor Modulation : It could interact with receptors, influencing signaling pathways.
  • Cellular Pathway Alteration : By mimicking natural substrates or inhibitors, it can modulate biological pathways.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity : Compounds in the triazolopyrimidine class have shown promise in inhibiting cancer cell proliferation. For instance, certain derivatives have demonstrated cytotoxic effects against human breast cancer cells with IC50 values ranging from 27.3 to 43.4 µM .
  • Antimicrobial Properties : Similar structures have been reported to possess antibacterial and antifungal activities. For example, benzothioate derivatives showed significant antibacterial effects against pathogenic bacteria compared to standard treatments .
  • Anti-inflammatory Effects : Some studies suggest that triazole-containing compounds can exert anti-inflammatory actions through modulation of inflammatory pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against MCF-7 cells (IC50: 27.3 µM)
AntimicrobialEffective against various bacteria
Anti-inflammatoryModulation of inflammatory pathways

Case Study: Anticancer Activity

A study evaluating the anticancer properties of triazole derivatives found that certain compounds inhibited the growth of colon carcinoma cells (HCT-116) with IC50 values as low as 6.2 µM. This suggests that modifications to the triazolopyrimidine structure can enhance anticancer efficacy .

Case Study: Antimicrobial Activity

Research on related thio compounds revealed their effectiveness against Mycobacterium tuberculosis, indicating potential applications in treating resistant infections .

Comparison with Similar Compounds

R1 Modifications

  • Fluorine Position : The target’s 4-fluorobenzyl group (para) may improve binding pocket occupancy compared to the 2-fluorobenzyl (ortho) in , which introduces steric strain.
  • Ethyl vs.

R2 Modifications

  • Acetamidophenyl (Target) : Introduces hydrogen-bonding capacity and solubility via the acetamide group, contrasting with the hydrophobic chlorophenyl in and electron-donating ethoxy in .
  • Piperazinyl Linker () : Enhances basicity and conformational flexibility compared to the thioether linker in the target.

Core Analogues

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The 4-fluorobenzyl and acetamidophenyl groups in the target likely balance lipophilicity (LogP ~2–3), favoring membrane permeability.
  • Solubility : The acetamide and thioether groups may improve aqueous solubility compared to chlorophenyl or ethoxyphenyl derivatives .
  • Metabolic Stability: Fluorine in the target’s benzyl group may slow oxidative metabolism compared to non-fluorinated analogues .

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